Lipophilicity Shift: XLogP3-AA of 0 for Target N-Methyl Compound vs −0.5 for Primary Amine Analog
The target compound (CAS 852227-88-4) exhibits a computed XLogP3-AA of 0, compared to −0.5 for its primary amine analog (1,5-dimethyl-1H-pyrazol-3-yl)methanamine (CAS 423768-52-9). This +0.5 log unit increase in lipophilicity arises from N-methylation of the exocyclic amine, which eliminates one hydrogen-bond donor while adding a hydrophobic methyl group [1]. The quantitative shift moves the compound from a distinctly hydrophilic space (XLogP3-AA < 0) into a neutral lipophilic range (XLogP3-AA = 0), which is generally more compatible with passive membrane permeability and blood-brain barrier penetration in CNS-targeted drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 (PubChem, CID 7164548) |
| Comparator Or Baseline | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine: XLogP3-AA = −0.5 (PubChem, CID 2776367) |
| Quantified Difference | Δ XLogP3-AA = +0.5 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A 0.5 log unit increase in XLogP3-AA directly impacts predicted membrane permeability and oral absorption potential, making the target compound a more suitable starting point for CNS and intracellular target programs compared to the primary amine analog.
- [1] PubChem. Compound Summary: 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine (CID 7164548) and (1,5-dimethyl-1H-pyrazol-3-yl)methanamine (CID 2776367). XLogP3-AA values: 0 and −0.5, respectively. View Source
- [2] Wager, T.T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
